molecular formula C21H28N4O B2451073 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(o-tolyl)urea CAS No. 899903-10-7

1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(o-tolyl)urea

Cat. No.: B2451073
CAS No.: 899903-10-7
M. Wt: 352.482
InChI Key: QMXVXHWDNLJCMG-UHFFFAOYSA-N
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Description

1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a phenylpiperazine moiety linked to a propyl chain, which is further connected to an o-tolyl group through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Phenylpiperazine Intermediate: The initial step involves the synthesis of 4-phenylpiperazine through the reaction of phenylhydrazine with ethylene diamine under acidic conditions.

    Alkylation: The phenylpiperazine intermediate is then alkylated with 1-bromo-3-chloropropane to form 1-(3-chloropropyl)-4-phenylpiperazine.

    Urea Formation: The final step involves the reaction of 1-(3-chloropropyl)-4-phenylpiperazine with o-tolyl isocyanate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(o-tolyl)urea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential pharmacological properties, including its role as a potential therapeutic agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors, potentially modulating their activity. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.

Comparison with Similar Compounds

    1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

    1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of a tolyl group.

Uniqueness: 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(o-tolyl)urea is unique due to the presence of the ortho-tolyl group, which may confer distinct steric and electronic properties compared to its meta- and para-tolyl analogs. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a compound of interest in various research applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-18-8-5-6-11-20(18)23-21(26)22-12-7-13-24-14-16-25(17-15-24)19-9-3-2-4-10-19/h2-6,8-11H,7,12-17H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXVXHWDNLJCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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